Isororidin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

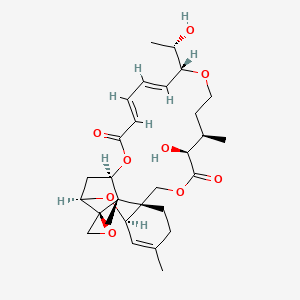

Isororidin A is a highly cytotoxic macrocyclic trichothecene, a class of sesquiterpenoid secondary metabolites primarily produced by fungi. It was isolated from the fungus Myrothesium verrucaria, which is endophytic on the wild medicinal plant Datura stramonium . The compound has a molecular formula of C29H40O9 and is known for its severe toxicity to both animals and humans .

Preparation Methods

Isororidin A can be isolated from natural sources such as the fungus Myrothesium verrucaria. The isolation process involves culturing the fungus and extracting the compound using various chromatographic techniques . The three-dimensional structure of this compound has been confirmed by X-ray crystallography

Chemical Reactions Analysis

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Oxidation: The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in its structure.

Substitution: This compound can participate in substitution reactions, especially at the spiro-epoxide group and the macrocyclic ring.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isororidin A has several scientific research applications due to its biological properties:

Antifungal Activity: It has been shown to possess significant antifungal properties.

Antimalarial Activity: The compound exhibits antimalarial activity, making it a potential candidate for malaria treatment.

Antiviral Activity: This compound has demonstrated antiviral properties, which could be useful in developing antiviral drugs.

Anticancer Activity: Due to its cytotoxic nature, this compound is being studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Comparison with Similar Compounds

Isororidin A belongs to the subgroup of macrocyclic trichothecenes known as Roridoids. Similar compounds include:

Roridin A: An epimer of this compound, differing at position C-130 of the macrocyclic ring.

Verrucarin A: Another macrocyclic trichothecene with similar biological properties.

Trichoverroid: A biosynthetic precursor of macrocyclic trichothecenes.

This compound is unique due to its specific structural configuration and the presence of the spiro-epoxide group, which is crucial for its biological activity .

Properties

CAS No. |

84773-08-0 |

|---|---|

Molecular Formula |

C29H40O9 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |

InChI Key |

NSFWWJIQIKBZMJ-AJCAISIOSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O |

Canonical SMILES |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)

![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)

![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)